Evidence Item 1: Allosteric vs. Orthosteric Binding Mode — Structural Divergence from WNK463
Wnk-IN-3 is classified by suppliers as an allosteric WNK kinase inhibitor, placing it in the ATP-noncompetitive class mechanistically distinct from WNK463 . WNK463 is a well-characterized orthosteric pan-WNK inhibitor that binds at the ATP pocket and inhibits WNK1 (IC₅₀ = 5 nM), WNK2 (IC₅₀ = 1 nM), WNK3 (IC₅₀ = 6 nM), and WNK4 (IC₅₀ = 9 nM) in in vitro kinase assays . Crystallographic evidence confirms WNK463 occupies the ATP-binding site (PDB: 4Q2A) [1]. The allosteric mechanism was established in the foundational ACS Chem Biol 2016 study, which demonstrated that ATP-noncompetitive WNK inhibitors retain efficacy at high (1 mM) ATP concentrations where orthosteric inhibitors lose potency, and co-crystallized an allosteric inhibitor (WNK476, PDB: 5TF9) bound outside the ATP pocket [2]. For Wnk-IN-3, quantitative IC₅₀ and binding site data are not publicly disclosed in the peer-reviewed literature as of this assessment [3].
| Evidence Dimension | Binding mode (mechanism of kinase inhibition) |
|---|---|
| Target Compound Data | Allosteric (ATP-noncompetitive) — qualitative vendor designation; no quantitative IC₅₀ or Kd publicly available [REFS-1, REFS-5] |
| Comparator Or Baseline | WNK463: Orthosteric (ATP-competitive), IC₅₀ values: WNK1 = 5 nM, WNK2 = 1 nM, WNK3 = 6 nM, WNK4 = 9 nM |
| Quantified Difference | Orthosteric vs. allosteric mechanism; quantitative potency and selectivity differential cannot be calculated due to absence of public IC₅₀ data for Wnk-IN-3 |
| Conditions | WNK463: in vitro kinase activity assay (recombinant WNK1–4 catalytic domains). Wnk-IN-3: assay conditions not publicly disclosed. |
Why This Matters
Allosteric inhibitors are expected to maintain efficacy under physiological ATP concentrations (~1–5 mM) where ATP-competitive inhibitors may be partially displaced, making binding mode a critical criterion for cellular and in vivo experimental design.
- [1] RCSB PDB. 4Q2A: Crystal structure of WNK1 in complex with WNK463. doi:10.2210/pdb4Q2A/pdb View Source
- [2] Yamada K, Zhang JH, Xie X, et al. Discovery and Characterization of Allosteric WNK Kinase Inhibitors. ACS Chem Biol. 2016;11(12):3338-3346. PDB: 5TF9 (WNK1 + WNK476 allosteric inhibitor). doi:10.1021/acschembio.6b00511 View Source
- [3] Comprehensive search of PubMed, BindingDB, ChEMBL, and vendor technical datasheets (TargetMol, MedKoo, MuseChem, CymitQuimica) performed 2026-05-10. No publicly available IC₅₀, Kd, or Ki data identified for Wnk-IN-3 (CAS 853298-47-2). View Source
